5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C8H9ClN2O3 . It is also known as 5-Chloro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione . The compound has a molecular weight of 216.62 g/mol.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to an oxolane ring (a five-membered ring containing an oxygen atom) and a chlorine atom .Scientific Research Applications
Tautomeric Equilibria in Nucleic Acid Bases
The molecule 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione shares structural similarities with pyrimidine bases. Research on these bases has revealed insights into the tautomeric equilibria and how molecular interactions, especially in different environments, can influence the stability of oxo and hydroxy tautomeric forms. Such understanding is crucial for grasping the behavior of nucleic acid bases in biological systems (Person et al., 1989).
Synthesis and Application of Pyranopyrimidine Scaffolds
Pyranopyrimidine scaffolds are recognized for their broad synthetic applications in medicinal and pharmaceutical industries. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a structure related to this compound, has been extensively studied, highlighting the challenges and the importance of hybrid catalysts in the development of such compounds. This research provides a foundational understanding for the synthesis of related structures (Parmar et al., 2023).
Developments in Fluorinated Pyrimidines
Although not directly related to this compound, the advancements in fluorinated pyrimidines offer insights into the manipulation of pyrimidine structures for therapeutic uses, including cancer treatment. The review of these developments sheds light on the potential of modifying pyrimidine structures to influence nucleic acid structure and dynamics (Gmeiner, 2020).
Pyrrolidine in Drug Discovery
Pyrrolidine structures have been widely used in medicinal chemistry to develop compounds for treating human diseases. Research in this area helps understand how the modification of nitrogen heterocycles, similar to the structure of this compound, can influence the pharmacophore space and biological activity, offering insights into the design of new compounds with varied biological profiles (Li Petri et al., 2021).
Biologically Significant Pyrimidine Appended Optical Sensors
Research on pyrimidine derivatives has shown their potential as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This property makes them suitable for use as sensing probes, indicating the versatility of pyrimidine structures in various applications, including optical sensing (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to targetCyclin-Dependent Kinases (CDKs) , which play a crucial role in cell cycle regulation.
Mode of Action
antiviral agents by inhibiting viral replication. They substitute themselves for thymidine in viral DNA, inhibiting thymidylate phosphorylase and viral DNA polymerases from properly functioning .
Biochemical Pathways
Similar compounds have been found to inhibit thecell cycle process and induce cell apoptosis , thereby inhibiting cell proliferation .
Pharmacokinetics
It’s known that similar compounds, when placed into tissue culture medium, are incorporated into dna by mammalian cells . This suggests that these compounds may have good bioavailability.
Result of Action
Similar compounds have been found to inhibit the production of viral dna, thereby destroying the infective and destructive capacity of the viral material .
Action Environment
The compound is stable under normal temperature and pressure. It should be stored in a cool, dry place with good ventilation or exhaust equipment . It should be kept separate from oxidants, acids, and food chemicals . The storage area should have emergency leak handling equipment and suitable containment materials .
Biochemical Analysis
Biochemical Properties
It is known that this compound is stable under normal temperature and pressure
Cellular Effects
It has been observed that a 10 μM concentration of this compound in the media does not alter cell division kinetics
Molecular Mechanism
It has been suggested that the toxicity of this compound could in part be attributed to inhibition of thymidylate synthase
Temporal Effects in Laboratory Settings
properties
IUPAC Name |
5-chloro-1-(oxolan-2-yl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYSTBMUAVKGRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500826 |
Source
|
Record name | 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17902-24-8 |
Source
|
Record name | 5-Chloro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17902-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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